3-iso-Butoxy-5-fluorophenyl methyl sulfide

Beschreibung

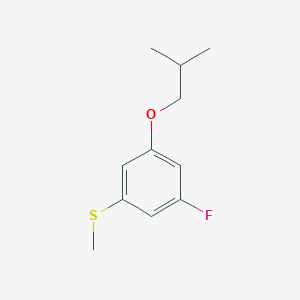

3-iso-Butoxy-5-fluorophenyl methyl sulfide is an organosulfur compound characterized by a fluorophenyl ring substituted with a methyl sulfide (–SCH₃) group at position 1 and an iso-butoxy (–OCH₂CH(CH₂)₂) group at position 2.

For example, the synthesis of 3-[(4-fluorophenyl)sulfonyl] derivatives involves oxidation of sulfanyl precursors using chloroperoxybenzoic acid in dichloromethane, followed by purification via column chromatography (hexane–ethyl acetate) . Such methods are standard for sulfides and sulfones, suggesting that this compound could be synthesized under similar conditions.

Eigenschaften

Molekularformel |

C11H15FOS |

|---|---|

Molekulargewicht |

214.30 g/mol |

IUPAC-Name |

1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene |

InChI |

InChI=1S/C11H15FOS/c1-8(2)7-13-10-4-9(12)5-11(6-10)14-3/h4-6,8H,7H2,1-3H3 |

InChI-Schlüssel |

YHGCHIQHYLBFLR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)COC1=CC(=CC(=C1)SC)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxy-5-fluorophenyl methyl sulfide can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Isobutoxy-5-fluorphenylmethylsulfid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Sulfidgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.

Reduktion: Der aromatische Ring kann Reduktionsreaktionen, wie z. B. Hydrierung, unterliegen, um ein Cyclohexanderivat zu bilden.

Substitution: Das Fluoratom am aromatischen Ring kann unter geeigneten Bedingungen durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Wasserstoffgas, Palladium auf Aktivkohle-Katalysator.

Substitution: Amine, Thiole, Base (z. B. Natriumhydroxid).

Hauptprodukte, die gebildet werden:

Oxidation: Sulfoxid, Sulfon.

Reduktion: Cyclohexanderivat.

Substitution: Amino- oder Thiolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Mechanismus, durch den 3-Isobutoxy-5-fluorphenylmethylsulfid seine Wirkungen entfaltet, hängt von seinen Wechselwirkungen mit molekularen Zielstrukturen ab. In biologischen Systemen kann die Verbindung beispielsweise mit Enzymen oder Rezeptoren interagieren, was zu Veränderungen in zellulären Signalwegen führt. Die spezifischen molekularen Zielstrukturen und beteiligten Signalwege erfordern detaillierte experimentelle Studien, um sie aufzuklären.

Wirkmechanismus

The mechanism by which 3-iso-Butoxy-5-fluorophenyl methyl sulfide exerts its effects depends on its interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved would require detailed experimental studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

A. Substituent Effects on Reactivity and Stability

- 3-(4-Fluorophenylsulfanyl)-5-iodo-2-methyl-1-benzofuran (): This compound shares a fluorophenylsulfanyl group but differs in its fused benzofuran core and iodine substituent.

- Methyl mercaptan (CH₃SH) and Hydrogen Sulfide (H₂S) (): Though simpler thiols, these compounds highlight the role of sulfur in volatility and odor. The aromatic fluorophenyl and ether groups in 3-iso-Butoxy-5-fluorophenyl methyl sulfide likely suppress volatility compared to these smaller sulfides.

B. Synthetic Pathways The oxidation of sulfides to sulfones, as demonstrated in , is a critical reaction for modifying sulfur-containing compounds.

Physicochemical Properties

The table below compares hypothetical or inferred properties of this compound with structurally related compounds:

Key Observations :

- The melting point of this compound is estimated to be lower than that of the sulfone derivative in due to reduced intermolecular forces from steric hindrance .

Research Findings and Methodological Insights

- Crystallographic Refinement : Structural determination of similar sulfides employs SHELX software (e.g., SHELXL for refinement), utilizing riding models for hydrogen atoms (C–H = 0.93–0.97 Å; Uiso(H) = 1.2–1.5Ueq(C)) .

- Visualization Tools : ORTEP-3 is widely used for molecular graphics, aiding in the interpretation of steric effects introduced by bulky substituents like iso-butoxy .

Biologische Aktivität

3-iso-Butoxy-5-fluorophenyl methyl sulfide (C11H15FOS) is an organic compound notable for its potential biological activities. This article reviews its synthesis, biological interactions, and implications in medicinal chemistry, focusing on its mechanisms of action and therapeutic potential.

Molecular Structure:

- Molecular Formula: C11H15FOS

- Molecular Weight: 214.30 g/mol

- IUPAC Name: 1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H15FOS |

| Molecular Weight | 214.30 g/mol |

| IUPAC Name | 1-fluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene |

| InChI Key | YHGCHIQHYLBFLR-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound can be achieved through various methods, including the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. This method allows for the formation of complex molecules necessary for further biological testing.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. Preliminary studies suggest that it may interact with enzymes or receptors, potentially influencing cellular signaling pathways. However, detailed experimental studies are required to elucidate these mechanisms fully.

Anticancer Activity

Recent investigations have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving related compounds demonstrated their ability to induce apoptosis in cancer cell lines such as Caco-2 (colorectal adenocarcinoma) and MDA-MB-231 (breast cancer) through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Table 2: Anticancer Activity Comparison

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Caco-2 | TBD | Induction of apoptosis via ROS generation |

| Cisplatin | Caco-2 | 20 | DNA cross-linking |

| Etoposide | Caco-2 | 15 | Topoisomerase inhibition |

Cytotoxicity Studies

In vitro cytotoxicity assays (e.g., MTT assay) have revealed that related compounds exhibit higher cytotoxicity than standard chemotherapeutics like cisplatin and etoposide, indicating a promising avenue for drug development . The induction of apoptosis was confirmed through Annexin V assays, demonstrating the compound's potential as an effective anticancer agent.

Case Studies

One notable case study involved a high-throughput screening campaign targeting Trypanosoma brucei glycogen synthase kinase 3 (TbGSK3). Compounds derived from similar scaffolds showed nanomolar activity against bloodstream trypanosomes, emphasizing the importance of structural modifications in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.